molecular formula C12H14O4 B13676292 Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate

Cat. No.: B13676292
M. Wt: 222.24 g/mol
InChI Key: UCKQNVAODWYVBD-UHFFFAOYSA-N
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Description

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid and is characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common method involves the alkylation of methyl 3-hydroxy-5-methoxybenzoate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Another method involves the esterification of 2-allyl-3-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, affecting their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-hydroxy-5-methoxy-2-prop-2-enylbenzoate

InChI

InChI=1S/C12H14O4/c1-4-5-9-10(12(14)16-3)6-8(15-2)7-11(9)13/h4,6-7,13H,1,5H2,2-3H3

InChI Key

UCKQNVAODWYVBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)CC=C)C(=O)OC

Origin of Product

United States

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